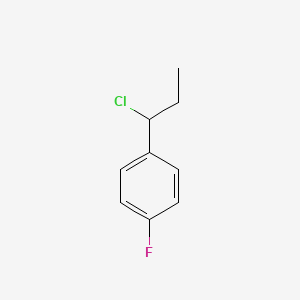

1-(1-Chloropropyl)-4-fluorobenzene

Description

Contextualization of 1-(1-Chloropropyl)-4-fluorobenzene within Contemporary Organic Synthesis Research

This compound emerges as a noteworthy subject of study within the broader context of contemporary organic synthesis. Its bifunctional nature, possessing both a reactive benzylic chloride and a fluorine-substituted aromatic ring, positions it as a versatile building block. Modern synthetic research continually seeks novel scaffolds that can be elaborated into more complex molecular architectures. The presence of two distinct halogen atoms in this compound offers orthogonal reactivity, a highly desirable feature in multistep syntheses.

The fluorinated benzene (B151609) ring can participate in nucleophilic aromatic substitution reactions or be utilized for its electronic effects on adjacent functional groups. Simultaneously, the chloropropyl side chain provides a handle for a variety of nucleophilic substitution or elimination reactions. This dual reactivity allows for the sequential and controlled introduction of different functionalities, a cornerstone of efficient and convergent synthetic design. While specific applications of this compound in published research are limited, its structural motifs are prevalent in the synthesis of biologically active molecules and functional materials.

Significance of Chlorinated and Fluorinated Organic Compounds in Advanced Synthetic Methodologies

The strategic incorporation of chlorine and fluorine atoms into organic molecules is a powerful tool in modern synthetic chemistry. Each halogen imparts distinct and valuable properties to the parent compound.

Chlorinated Organic Compounds:

Chlorine, being a larger and less electronegative atom than fluorine, offers a different set of synthetic advantages. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making it a better leaving group in nucleophilic substitution reactions. nih.gov This reactivity is fundamental to the construction of complex molecules, where chlorine atoms can be readily displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com Chlorination of aromatic rings can also influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, directing incoming groups to specific positions on the ring. chemicalbook.com Furthermore, organochlorine compounds serve as precursors in numerous cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in the synthesis of pharmaceuticals and advanced materials. sigmaaldrich.com

Fluorinated Organic Compounds:

The introduction of fluorine into organic molecules has a transformative effect on their properties. Fluorine's high electronegativity and small size lead to a number of significant changes. clearsynth.combiosynth.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the thermal and metabolic stability of the molecule. biosynth.com This is a particularly desirable trait in medicinal chemistry, as it can improve the half-life and bioavailability of a drug. clearsynth.comsigmaaldrich.com The presence of fluorine can also alter the acidity or basicity of nearby functional groups and influence the conformation of the molecule. biosynth.com In many cases, replacing hydrogen with fluorine can block sites of metabolic oxidation, a key strategy in drug design. The unique properties of fluorinated compounds have led to their widespread use in pharmaceuticals, agrochemicals, and materials science. clearsynth.combiosynth.comsigmaaldrich.com

The combination of both chlorine and fluorine in a single molecule, as seen in this compound, therefore presents a rich platform for synthetic exploration, offering the potential to leverage the distinct properties of each halogen in a controlled and strategic manner.

| Property | This compound |

| CAS Number | 1092300-84-9 |

| Molecular Formula | C9H10ClF |

| Molecular Weight | 172.63 g/mol |

| InChI Key | QKVNOVMCALSEMW-UHFFFAOYSA-N |

| Synonyms | Benzene, 1-(1-chloropropyl)-4-fluoro- |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloropropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVNOVMCALSEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Chloropropyl 4 Fluorobenzene

Direct Synthesis Approaches

Direct synthesis routes to 1-(1-chloropropyl)-4-fluorobenzene focus on the introduction of a chlorine atom at the benzylic position of a pre-existing propyl-substituted fluorobenzene (B45895). The key challenge in this approach lies in achieving high regioselectivity to avoid chlorination at other positions on the aromatic ring or the propyl chain.

Regioselective Chlorination Strategies at the Benzylic Position

The benzylic carbon of 1-propyl-4-fluorobenzene is the target for chlorination in direct synthesis. This position is activated towards radical and ionic reactions due to its proximity to the aromatic ring. Common reagents for benzylic chlorination include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and elemental chlorine (Cl₂) under free-radical conditions (e.g., UV irradiation or with a radical initiator like AIBN).

The choice of reagent and reaction conditions is crucial for maximizing the yield of the desired product while minimizing side reactions. For instance, the use of NCS can offer a milder and more selective alternative to harsher chlorinating agents.

| Reagent | Conditions | Potential Advantages | Potential Challenges |

| N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN, BPO), heat or UV light | Mild, selective for benzylic position | May require longer reaction times |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator, heat or light | Can be highly effective | Can lead to over-chlorination or side reactions |

| Chlorine Gas (Cl₂) | UV light | Cost-effective | Less selective, potential for ring chlorination |

Table 1: Comparison of Reagents for Benzylic Chlorination

Recent advancements in catalysis have explored the use of transition-metal catalysts to enhance the regioselectivity of C-H chlorination, offering a promising avenue for more controlled and efficient synthesis. nih.gov

Stereoselective Approaches to this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of this compound introduces a layer of complexity, as the benzylic carbon is a stereocenter. Achieving stereoselectivity in direct chlorination is challenging. One potential strategy involves the use of chiral catalysts or auxiliaries that can direct the approach of the chlorinating agent to one face of the benzylic radical or carbocation intermediate.

However, a more common and generally more effective approach to obtaining enantiomerically enriched products is through the stereoselective transformation of a prochiral precursor, as will be discussed in the following section.

Precursor-Based Synthesis Pathways

Precursor-based pathways offer a more controlled route to this compound, often allowing for better management of regioselectivity and stereoselectivity. These methods typically start with a ketone or alcohol precursor.

Transformation from 4-Fluoropropiophenone Derivatives

A common and versatile precursor for the synthesis of this compound is 4-fluoropropiophenone. This pathway involves a two-step sequence: the reduction of the ketone to the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol, followed by the chlorination of the alcohol.

The reduction of 4-fluoropropiophenone can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The subsequent chlorination of the resulting alcohol is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

| Step | Reagent | Product |

| 1. Reduction | Sodium Borohydride (NaBH₄) | 1-(4-fluorophenyl)propan-1-ol |

| 2. Chlorination | Thionyl Chloride (SOCl₂) | This compound |

Table 2: Two-Step Synthesis from 4-Fluoropropiophenone

This method provides excellent regioselectivity, as the functional group transformation occurs specifically at the desired carbon atom.

Stereochemical Control in Propyl Chain Functionalization

The precursor-based approach is particularly advantageous for controlling the stereochemistry of the final product. The key step for introducing chirality is the reduction of the prochiral ketone, 4-fluoropropiophenone. The use of chiral reducing agents or catalysts can lead to the formation of an enantiomerically enriched alcohol, 1-(4-fluorophenyl)propan-1-ol.

Subsequent chlorination of the chiral alcohol must be carried out under conditions that proceed with either retention or inversion of configuration, depending on the desired enantiomer. For example, the use of thionyl chloride can proceed via an Sₙi mechanism (retention) or an Sₙ2 mechanism (inversion), depending on the reaction conditions and the presence of additives like pyridine (B92270).

Green Chemistry Principles and Sustainable Synthesis of Halogenated Benzenes

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact. mdpi.commdpi.com This involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, exploring the use of greener solvents or even solvent-free conditions.

Catalysis: Employing catalytic methods, including biocatalysis, to reduce energy consumption and waste generation. researchgate.net The use of heterogeneous catalysts can also simplify product purification and catalyst recycling. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

In the context of synthesizing this compound, green approaches could include the use of solid-supported chlorinating agents to simplify workup, the development of catalytic C-H chlorination methods that avoid stoichiometric waste, and the use of biocatalysts for the stereoselective reduction of the precursor ketone. The development of sustainable methods for the synthesis of aryl halides is an active area of research, aiming to reduce the environmental footprint of these important chemical intermediates. mdpi.com

Reaction Mechanisms and Reactivity Profiles of 1 1 Chloropropyl 4 Fluorobenzene

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The carbon atom bonded to the chlorine is a secondary benzylic carbon. This position is activated towards nucleophilic substitution due to the ability of the adjacent benzene (B151609) ring to stabilize both carbocationic intermediates (in SN1 reactions) and the transition state (in SN2 reactions) through resonance. Consequently, 1-(1-chloropropyl)-4-fluorobenzene can react with nucleophiles through either SN1 or SN2 pathways, depending on the reaction conditions. ucalgary.cancert.nic.in

The carbon atom attached to the chlorine in this compound is a chiral center. This chirality means that the stereochemical outcome of a nucleophilic substitution reaction is a critical aspect of its reactivity profile.

SN1 Pathway : This pathway proceeds through a two-step mechanism involving the formation of a planar, achiral benzylic carbocation intermediate. youtube.com The incoming nucleophile can then attack this planar intermediate from either face with equal probability. khanacademy.org This results in a racemic mixture of the R and S enantiomers of the product, meaning there is a loss of stereochemical information from the starting material. youtube.comkhanacademy.org The stability of this secondary benzylic carbocation is enhanced by resonance delocalization of the positive charge into the fluorobenzene (B45895) ring.

SN2 Pathway : This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. youtube.com This attack occurs from the side opposite to the leaving group, a process known as backside attack. youtube.com The result is an inversion of the stereochemical configuration at the chiral center, often referred to as a Walden inversion. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer. youtube.com

The choice between these pathways is influenced by the nucleophile, solvent, and temperature. Strong nucleophiles and aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents (which can stabilize the carbocation intermediate) favor the SN1 mechanism. ncert.nic.in

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two steps via a carbocation intermediate | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (mixture of retention and inversion) | Complete inversion of configuration |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Intermediate | Secondary benzylic carbocation | None (Pentacoordinate transition state) |

The fluorine atom at the para-position of the benzene ring exerts a significant electronic influence on the reaction rates at the benzylic carbon. This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+R). researchgate.net

Inductive Effect (-I) : Fluorine is the most electronegative element, so it withdraws electron density from the aromatic ring through the sigma bond framework. This effect is destabilizing to the carbocation intermediate in an SN1 reaction, which would be expected to slow the reaction rate compared to an unsubstituted analogue like (1-chloropropyl)benzene.

Resonance Effect (+R) : Fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This effect is particularly important for stabilizing an adjacent positive charge, as in the benzylic carbocation intermediate of an SN1 reaction. The para-position is optimal for this resonance stabilization.

Elimination Reactions Forming Propenyl-Fluorobenzene Derivatives

When this compound is treated with a base, it can undergo elimination reactions to form propenyl-fluorobenzene isomers. The hydrogen atom is removed from the carbon adjacent to the benzylic carbon (the beta-carbon). Both E1 and E2 elimination pathways are possible. ucalgary.ca

The product of the elimination reaction is 1-(4-fluorophenyl)prop-1-ene, which can exist as two geometric isomers (E and Z).

E2 Pathway : This concerted reaction is favored by strong, non-nucleophilic bases. It is both regioselective and stereospecific.

Regioselectivity : The reaction generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. wizeprep.com In this case, elimination can only produce 1-(4-fluorophenyl)prop-1-ene, so regioselectivity regarding different constitutional isomers is not a factor.

Stereoselectivity/Stereospecificity : The E2 reaction requires a specific geometry where the beta-hydrogen and the chlorine leaving group are in an anti-periplanar conformation. masterorganicchemistry.comyoutube.com This requirement dictates which stereoisomer of the product is formed from a given stereoisomer of the reactant. The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can sometimes lead to the formation of the less stable Hofmann product, though this is less relevant here as there is only one possible regioisomer. wizeprep.com

E1 Pathway : This two-step reaction proceeds through the same benzylic carbocation intermediate as the SN1 reaction and often competes with it, particularly when using weak bases at higher temperatures. chemistrysteps.comyoutube.com

Regioselectivity : The E1 reaction is regioselective and also follows Zaitsev's rule, favoring the most stable, conjugated alkene product. chemistrysteps.com

Stereoselectivity : The reaction is stereoselective, favoring the formation of the more thermodynamically stable alkene. In this case, the (E)-isomer of 1-(4-fluorophenyl)prop-1-ene, where the larger groups (phenyl and methyl) are on opposite sides of the double bond, would be the major product due to reduced steric strain. youtube.com

Table 2: Expected Elimination Products under Different Basic Conditions

| Condition | Mechanism | Major Product | Minor Product |

| Strong, non-bulky base (e.g., NaOEt) | E2 | (E)-1-(4-fluorophenyl)prop-1-ene | (Z)-1-(4-fluorophenyl)prop-1-ene |

| Strong, bulky base (e.g., t-BuOK) | E2 | (E)-1-(4-fluorophenyl)prop-1-ene | (Z)-1-(4-fluorophenyl)prop-1-ene |

| Weak base, heat (e.g., H₂O, Δ) | E1 | (E)-1-(4-fluorophenyl)prop-1-ene | (Z)-1-(4-fluorophenyl)prop-1-ene |

While "catalysis" in elimination reactions most often refers to the use of a specific base to control the outcome, true catalytic systems are not common for simple dehydrohalogenations. The control over elimination versus substitution, and over the specific elimination product, is typically achieved by careful selection of the base and reaction conditions. nih.gov

Base Selection : As mentioned, strong bases like sodium ethoxide or potassium tert-butoxide are used stoichiometrically to promote the E2 pathway. The size of the base can influence the stereoselectivity.

Phase-Transfer Catalysis : In some instances, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be used to facilitate reactions between a reactant in an organic phase and an aqueous base, allowing for milder reaction conditions which can sometimes improve selectivity.

Electrophilic Aromatic Substitution on the Fluorobenzene Ring

The fluorobenzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The position of this substitution is directed by the two existing substituents: the 4-fluoro group and the 1-chloropropyl group.

Fluoro Group : The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate into the ring via resonance (+R), stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions. youtube.comyoutube.com Since the para position is already occupied, the fluoro group directs incoming electrophiles to the ortho positions (C3 and C5).

1-Chloropropyl Group : This is an alkyl group, which is generally considered an activating, ortho, para-director due to a combination of inductive electron donation and hyperconjugation. libretexts.org It directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4, which is occupied by fluorine).

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Position of Substitution |

| -F | Deactivating (-I > +R) | ortho, para-director | C3, C5 |

| -CH(Cl)CH₂CH₃ | Activating (inductive, hyperconjugation) | ortho, para-director | C2, C6 |

| Combined | Weakly Deactivated/Activated | ortho to both groups | C2 and C3 are most likely |

Directing Effects of the Chloropropyl Group and Fluorine Atom

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is determined by the combined directing effects of the fluorine atom and the 1-chloropropyl group.

The fluorine atom is a well-characterized substituent in electrophilic aromatic substitution. It is considered an ortho, para-directing group, yet it is also a deactivating group. libretexts.orguci.edu This paradoxical behavior stems from the competition between its strong inductive electron-withdrawing effect (-I) and its weaker resonance electron-donating effect (+R). The high electronegativity of fluorine withdraws electron density from the ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org However, the lone pairs on the fluorine atom can be donated to the pi-system of the ring through resonance, which preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. This resonance stabilization lowers the activation energy for substitution at these positions relative to meta attack.

When both substituents are present on the benzene ring, their directing effects must be considered in concert. The fluorine atom at the para position reinforces the ortho direction relative to the 1-chloropropyl group. An incoming electrophile will preferentially attack the positions that are most activated or least deactivated. In this compound, the positions ortho to the 1-chloropropyl group (and meta to the fluorine) and the positions ortho to the fluorine atom (and meta to the 1-chloropropyl group) are the potential sites of substitution. Given that alkyl groups are generally stronger activators than halogens are deactivators, the directing influence of the 1-chloropropyl group is expected to be significant. Electrophilic attack is therefore most likely to occur at the positions ortho to the 1-chloropropyl group.

Radical Reactions Involving Carbon-Halogen Bonds

The carbon-chlorine bond in the 1-chloropropyl group is at a benzylic position, which makes it susceptible to radical reactions. The stability of the resulting benzylic radical is a key factor in the reactivity of this compound.

Radical reactions are typically initiated by the homolytic cleavage of a weak bond, often induced by ultraviolet (UV) light or the presence of a radical initiator. chemtube3d.com In the case of this compound, the C-Cl bond can undergo homolytic cleavage to form a 1-(4-fluorophenyl)propyl radical and a chlorine radical. The benzylic radical formed is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. This resonance stabilization lowers the energy of the radical intermediate, making its formation more favorable. libretexts.org

The general mechanism for a radical chain reaction involving the C-Cl bond can be described in three stages:

Initiation: This step involves the formation of initial radicals. This can be achieved by photolysis of the C-Cl bond or by using a radical initiator which abstracts a hydrogen atom from the benzylic position to form the stabilized benzylic radical. lumenlearning.com

Propagation: These are the chain-carrying steps. The benzylic radical can react with other molecules, propagating the radical chain. For instance, it could abstract a halogen from a halogenating agent. Conversely, a radical can abstract the benzylic hydrogen from this compound to form the stabilized benzylic radical and a new molecule. lumenlearning.com

Termination: The reaction is concluded when two radicals combine to form a stable, non-radical product. lumenlearning.com

The susceptibility of the benzylic C-H bond to abstraction by radicals is also a significant aspect of the radical reactivity of this compound. Radical halogenation, for instance, would be expected to occur selectively at the benzylic position due to the stability of the intermediate benzylic radical. libretexts.org

Below is a table summarizing research findings on radical reactions of similar benzylic halides, which can provide insights into the expected reactivity of this compound.

| Reactant | Reagents and Conditions | Major Product(s) | Research Focus |

| Toluene | Cl2, UV light | Benzyl (B1604629) chloride | Free radical chlorination at the benzylic position. stackexchange.com |

| Ethylbenzene | Cl2, radical initiator | 1-Chloro-1-phenylethane | Selective chlorination at the benzylic position. libretexts.org |

| Substituted Benzyl Chlorides | Photolysis in tert-butyl alcohol | Photosolvolysis products | Study of the nature of excited states in photochemical reactions. |

| Substituted Toluenes | t-Butyl hypochlorite | Benzylic chlorinated products | Investigation of polar effects in radical chlorination. acs.org |

Derivatization and Functionalization Strategies of 1 1 Chloropropyl 4 Fluorobenzene

Conversion to Other Halogenated Aromatic Structures (e.g., Bromo- or Iodo-propyl Derivatives)

The conversion of the chloropropyl group in 1-(1-chloropropyl)-4-fluorobenzene to other halogenated analogues, such as bromo- or iodo-derivatives, can be readily achieved through nucleophilic substitution reactions. The Finkelstein reaction, in particular, provides a classic and efficient method for the synthesis of the corresponding iodo-derivative. acs.org This reaction typically involves treating the alkyl chloride with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride (NaCl) in acetone. acs.org

A probable reaction scheme for the conversion of this compound to 1-(1-iodopropyl)-4-fluorobenzene is depicted below:

Reaction Scheme for Finkelstein Reaction

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Iodide (NaI) | Acetone | 1-(1-Iodopropyl)-4-fluorobenzene |

Similarly, the synthesis of the bromo-derivative, 1-(1-bromopropyl)-4-fluorobenzene, can be accomplished through a halide exchange reaction using an appropriate bromide salt.

These halogen exchange reactions are significant as they can modulate the reactivity of the benzylic position. For instance, the resulting iodo-derivative is generally a better leaving group than the starting chloride, making it a more reactive substrate for subsequent nucleophilic substitution or cross-coupling reactions.

Coupling Reactions Involving the Chloropropyl Moiety

The chloropropyl moiety of this compound is amenable to various carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki and Heck reactions. These palladium-catalyzed reactions are powerful tools for creating more complex molecular architectures.

While specific examples with this compound are not extensively documented in readily available literature, the reactivity of benzylic halides in such couplings is well-established. nih.govnih.gov For instance, a Suzuki-Miyaura coupling could be envisioned between this compound and a boronic acid or its ester, in the presence of a palladium catalyst and a base, to form a new carbon-carbon bond at the benzylic position. libretexts.org

A representative, albeit generalized, Suzuki coupling reaction is shown below:

Generalized Suzuki Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Base | Product |

| This compound | Organoboronic Acid (R-B(OH)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | 1-(1-Alkyl/Aryl-propyl)-4-fluorobenzene |

Stereoretention and Stereoinversion in Cross-Coupling Reactions (e.g., Suzuki, Heck)

The stereochemical outcome of cross-coupling reactions at a chiral center, such as the benzylic carbon in this compound, is a critical consideration. The mechanism of the specific cross-coupling reaction dictates whether the configuration at the chiral center is retained, inverted, or racemized.

The Heck reaction, which typically involves the coupling of an organohalide with an alkene, can also be applied to benzylic halides. wikipedia.org The stereochemical consequences at the benzylic carbon in a Heck-type reaction are less straightforward and can be influenced by various factors, including the specific catalyst system and reaction conditions. Nickel-catalyzed Heck cyclizations of secondary benzylic ethers have been reported to proceed with high enantiospecificity. acs.org

Introduction of Heteroatoms via Substitution and Addition Reactions

The benzylic chloride in this compound serves as an excellent electrophilic site for the introduction of various heteroatoms through nucleophilic substitution reactions. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile. ucalgary.cayoutube.com

Introduction of Oxygen: The introduction of an oxygen-containing functionality can be achieved by reacting this compound with oxygen nucleophiles such as water, alcohols, or carboxylates. For example, hydrolysis would yield the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol. Reaction with an alkoxide would produce an ether, while reaction with a carboxylate salt would lead to the formation of an ester. The oxidation of benzylic halides to aldehydes and ketones using reagents like pyridine (B92270) N-oxide in the presence of silver oxide has also been reported. nih.gov

Introduction of Nitrogen: Nitrogen nucleophiles, such as ammonia (B1221849), primary or secondary amines, and azides, can be employed to introduce nitrogen-containing groups. The reaction with ammonia would yield the primary amine, while reactions with primary or secondary amines would result in the corresponding secondary or tertiary amines, respectively. These reactions are fundamental in the synthesis of many biologically active compounds. annaiacademyonlineschool.comacs.org

Introduction of Sulfur: Sulfur nucleophiles, being generally soft and highly nucleophilic, react readily with benzylic halides. Thiols can be converted to their corresponding thiolates, which are excellent nucleophiles for Sₙ2 reactions, leading to the formation of thioethers (sulfides). msu.edulibretexts.org

The following table summarizes potential nucleophilic substitution reactions for the introduction of heteroatoms:

Heteroatom Introduction via Nucleophilic Substitution

| Heteroatom | Nucleophile | Product Functional Group |

| Oxygen | Water (H₂O) | Alcohol |

| Alkoxide (RO⁻) | Ether | |

| Carboxylate (RCOO⁻) | Ester | |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Primary Amine (RNH₂) | Secondary Amine | |

| Azide (N₃⁻) | Azide | |

| Sulfur | Hydrosulfide (SH⁻) | Thiol |

| Thiolate (RS⁻) | Thioether |

Theoretical and Computational Investigations of 1 1 Chloropropyl 4 Fluorobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Currently, there are no specific Density Functional Theory (DFT) studies in the scientific literature that focus on 1-(1-Chloropropyl)-4-fluorobenzene. DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties such as molecular orbital energies, electron density distribution, and the stability of different isomers. For a molecule like this compound, DFT calculations could elucidate the influence of the chlorine and fluorine atoms on the aromatic system's electronics.

In the absence of direct research, we can only hypothesize the type of data that such a study would yield. A typical DFT analysis would likely involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm its stability. Key parameters that would be of interest are presented in the hypothetical data table below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and electronic stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule, influenced by the electronegative F and Cl atoms. |

Note: The values in this table are purely illustrative and are not based on actual experimental or computational results.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

The scientific community has not yet published any molecular dynamics (MD) simulations specifically investigating the reaction intermediates and transition states of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules over time, including conformational changes and the progression of chemical reactions. For this compound, MD could be used to study nucleophilic substitution reactions at the chiral carbon, providing a dynamic picture of the transition states and the role of the solvent.

Prediction of Reaction Pathways and Energy Landscapes

A detailed prediction of reaction pathways and the corresponding energy landscapes for this compound is not available in current research. Such a study would involve computational methods to map out the potential energy surface for various reactions, such as elimination or substitution, identifying the most likely reaction mechanisms and their associated energy barriers. This information is fundamental for predicting the chemical behavior of the compound under different conditions.

Conformational Analysis and Stereoisomer Stability Determination

There is no specific conformational analysis or determination of stereoisomer stability for this compound in the published literature. Due to the chiral carbon atom bonded to the chloropropyl group, this compound exists as two enantiomers (R and S). A computational conformational analysis would explore the different spatial arrangements of the propyl chain relative to the fluorinated benzene (B151609) ring. Furthermore, calculations could determine the relative stability of the R and S enantiomers, which is crucial for understanding its potential stereospecific interactions.

Advanced Spectroscopic and Chromatographic Methodologies in Reaction Monitoring and Stereochemical Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Elucidation (e.g., 2D NMR, DNP-enhanced NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for molecular structure determination. Advanced NMR techniques offer deeper insights into connectivity and spatial relationships, which are crucial for mechanistic studies.

Two-Dimensional (2D) NMR For a molecule like 1-(1-Chloropropyl)-4-fluorobenzene, a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum might not be sufficient to unambiguously assign all signals, especially in the presence of impurities or isomers. Two-dimensional (2D) NMR experiments resolve this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comoregonstate.edu For this compound, COSY would show correlations between the methine proton (CH-Cl) and the adjacent methylene (CH₂) protons, as well as between the methylene and terminal methyl (CH₃) protons of the propyl chain. It would also reveal the coupling relationships between the protons on the fluorobenzene (B45895) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgoregonstate.edu This allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). oregonstate.edu It is invaluable for piecing together the molecular skeleton by connecting fragments, for instance, by showing a correlation from the methine proton of the propyl chain to the aromatic carbon at the point of attachment (C1).

Interactive Table: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |

| H-a (CH-Cl) | H-b (CH₂) | C-a | C-1', C-c |

| H-b (CH₂) | H-a, H-c (CH₃) | C-b | C-a, C-c |

| H-c (CH₃) | H-b | C-c | C-a, C-b |

| H-2', H-6' (Aromatic) | H-3', H-5' | C-2', C-6' | C-4', C-1' |

| H-3', H-5' (Aromatic) | H-2', H-6' | C-3', C-5' | C-1', C-4' |

Dynamic Nuclear Polarization (DNP) Enhanced NMR A primary limitation of NMR is its inherent low sensitivity. weizmann.ac.il Dynamic Nuclear Polarization (DNP) is a powerful technique that overcomes this by transferring the high polarization of electron spins to nuclear spins, resulting in a significant enhancement of the NMR signal, potentially by several orders of magnitude. mit.eduacs.org

The basic principle involves irradiating a sample containing unpaired electrons (from stable radicals added as polarizing agents) with microwaves at low temperatures. bruker.com This high electron polarization is then transferred to the surrounding nuclei. weizmann.ac.iloup.com This dramatic increase in sensitivity allows for:

Detection of low-concentration species: Reaction intermediates, which are often transient and present in small amounts, become detectable, providing direct evidence for proposed mechanistic pathways.

Reduced experiment times: Data acquisition that would normally take hours or days can be completed in minutes, enabling the monitoring of faster reaction kinetics. acs.org

Analysis of challenging samples: DNP is particularly useful for solid-state NMR, allowing for the characterization of heterogeneous catalysts or solid-supported reagents that could be used in the synthesis of this compound.

Mass Spectrometry for Tracing Reaction Pathways and Intermediate Identification (e.g., ESI-MS/MS)

Mass spectrometry (MS) is a vital tool for identifying reaction components by measuring their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for mechanistic studies as it can transfer ions from solution into the gas phase with minimal fragmentation, allowing for the direct observation of charged intermediates. researchgate.net

In the context of synthesizing this compound, which could involve a Friedel-Crafts alkylation, ESI-MS could be used to intercept and characterize key cationic intermediates. By directly sampling the reaction mixture over time, one can "fish" for transient species that constitute the reaction pathway. researchgate.net

Tandem Mass Spectrometry (ESI-MS/MS) Once an intermediate is detected by ESI-MS, its structure can be further probed using tandem mass spectrometry (MS/MS). nih.gov In this technique, an ion of a specific m/z is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments, and then the m/z of these fragments are analyzed. The resulting fragmentation pattern provides a structural fingerprint of the precursor ion, helping to confirm its identity. nih.gov For example, the fragmentation of a proposed acylium ion intermediate could confirm the structure of the alkylating agent.

Interactive Table: Hypothetical ESI-MS Monitoring of a Friedel-Crafts Acylation/Reduction Pathway

| Species | Formula | Expected m/z [M+H]⁺ | Role |

| Fluorobenzene | C₆H₅F | 97.05 | Reactant |

| Propanoyl chloride | C₃H₅ClO | 93.00 | Reactant |

| Propanoyl cation | C₃H₅O⁺ | 57.03 | Intermediate |

| 1-(4-Fluorophenyl)propan-1-one | C₉H₉FO | 153.07 | Intermediate Product |

| This compound | C₉H₁₀ClF | 173.05 | Final Product |

The combination of HPLC with ESI-MS allows for the separation of different species in the reaction mixture before they enter the mass spectrometer, providing a powerful method for identifying and quantifying various intermediates and byproducts along the reaction pathway. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

The chlorine-bearing carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, determining the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is critical. heraldopenaccess.ussigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a primary method for separating enantiomers. rsc.orgresearchgate.net This is achieved by using a Chiral Stationary Phase (CSP). researchgate.net The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes of varying stability. researchgate.net This differential interaction leads to different retention times, allowing for their separation and quantification. researchgate.net Polysaccharide-based CSPs are widely used and are effective for a broad range of chiral compounds. rsc.org The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Chiral Gas Chromatography (GC) For compounds that are volatile and thermally stable, chiral GC offers an excellent alternative with high resolution. jiangnan.edu.cn The principle is similar to chiral HPLC, but separation occurs in a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cz Chiral GC can be particularly useful for analyzing the enantiomeric purity of both the final product and chiral starting materials or intermediates. gcms.czresearchgate.net

Interactive Table: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-1-(1-Chloropropyl)-4-fluorobenzene | 8.52 | 97500 |

| (S)-1-(1-Chloropropyl)-4-fluorobenzene | 9.88 | 2500 |

Calculation:

Enantiomeric Excess (% ee) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

% ee = [(97500 - 2500) / (97500 + 2500)] x 100 = 95%

In Situ Spectroscopic Monitoring of Synthetic Processes

Traditional reaction monitoring involves taking samples at intervals for offline analysis, a process that can be slow and may not accurately represent the state of the reaction due to quenching or workup procedures. americanpharmaceuticalreview.comresearchgate.net In-situ spectroscopic techniques monitor the reaction directly in the vessel in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Mid-infrared (FTIR) spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. clairet.co.uk By immersing a diamond-tipped Attenuated Total Reflectance (ATR) probe into the reaction mixture, spectra can be collected continuously. clairet.co.ukjascoinc.com For the synthesis of this compound, one could monitor the disappearance of a carbonyl stretch (C=O) from an acyl chloride reactant and the appearance of characteristic peaks for the product, such as the C-Cl stretch or changes in the aromatic C-H bending region. rsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and is less affected by highly polar solvents like water. clairet.co.uk It can be an excellent tool for monitoring reactions in heterogeneous mixtures, as it can provide information on both the solid and liquid phases. americanpharmaceuticalreview.comclairet.co.uk

This real-time data allows for precise determination of reaction kinetics, identification of reaction endpoints, and detection of any deviations from the expected pathway, leading to improved process understanding and control. americanpharmaceuticalreview.comresearchgate.net

Interactive Table: Key Vibrational Frequencies for In Situ Monitoring

| Compound/Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Monitored Change |

| Propanoyl Chloride (C=O) | FTIR | ~1800 | Decrease |

| Fluorobenzene (Aromatic C-H) | FTIR/Raman | ~3000-3100 | Change in pattern |

| Product (C-Cl stretch) | FTIR/Raman | ~650-800 | Increase |

| Product (Aromatic C-F stretch) | FTIR | ~1200-1250 | Increase/Shift |

Role of 1 1 Chloropropyl 4 Fluorobenzene As a Key Intermediate in Complex Organic Synthesis

Building Block for Advanced Molecular Architectures

There is no available information on the use of 1-(1-Chloropropyl)-4-fluorobenzene as a building block for creating advanced molecular architectures.

Precursor in Asymmetric Synthesis

There is no available information on the use of this compound as a precursor in asymmetric synthesis.

Utility in the Construction of Functional Organic Molecules

There is no available information on the utility of this compound in the construction of functional organic molecules.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Approaches for Transformation of the Chloropropyl Moiety

The carbon-chlorine (C-Cl) bond in the chloropropyl group of 1-(1-chloropropyl)-4-fluorobenzene, while relatively stable, represents a key site for synthetic diversification. nih.gov The development of novel catalytic systems to activate this secondary C(sp³)–Cl bond is a significant area of ongoing research, aiming to overcome the traditionally harsh conditions required for such transformations. nih.govresearchgate.net

Recent breakthroughs have focused on transition-metal catalysis and photoredox catalysis as powerful tools for C-Cl bond functionalization under mild conditions.

Transition-Metal Catalysis: Palladium and nickel complexes have been instrumental in advancing cross-coupling reactions. However, activating unactivated alkyl chlorides remains a challenge compared to their bromide or iodide counterparts. nih.govresearchgate.net Research is now directed towards designing specialized ligand systems that can facilitate the oxidative addition of the metal catalyst to the C-Cl bond. researchgate.net For instance, nickel-catalyzed enantioconvergent cross-electrophile coupling has emerged as a powerful method for constructing stereogenic centers from benzylic chlorides, a strategy that could be adapted for the chloropropyl group. acs.org Cobalt catalysis, particularly under electroreductive conditions, offers a sustainable approach for the reductive coupling of unactivated alkyl chlorides with olefins, effectively forming new carbon-carbon bonds. nih.gov

Photoredox and Copper-Catalyzed Approaches: Light-driven strategies are gaining prominence for their ability to activate stable C-Cl bonds. researchgate.net Photoinduced, copper-catalyzed methods have successfully achieved the cyanation of unactivated secondary alkyl chlorides at room temperature. nih.gov This process is believed to involve the photoexcitation of a copper(I)-cyanide complex, which then engages in an electron-transfer reaction with the alkyl chloride to generate a key alkyl radical intermediate. nih.gov Similarly, consecutive photoinduced electron transfer (conPET) processes can generate highly reductive systems capable of activating otherwise inert C-Cl bonds. researchgate.net

Table 1: Emerging Catalytic Strategies for C(sp³)–Cl Bond Functionalization

| Catalytic Strategy | Catalyst/System | Substrate Type | Transformation | Key Advantage |

|---|---|---|---|---|

| Cross-Electrophile Coupling | Nickel / Chiral Ligand | Benzylic Chlorides | Alkenylation | Enantioconvergent, forms C-C bonds with stereocontrol. acs.org |

| Electroreductive Coupling | Cobalt / Ligand | Unactivated Alkyl Chlorides | Alkylation with Olefins | Uses electricity as a sustainable reductant; mild conditions. nih.gov |

| Photoinduced Cyanation | Copper(I) / Light | Unactivated Secondary Alkyl Chlorides | Cyanation | Room temperature reaction; forms valuable nitrile products. nih.gov |

| Photoredox Catalysis | Organic Photoredox Catalyst | Unactivated Aryl Chlorides | Reduction/Coupling | Can overcome high bond dissociation energies via conPET. researchgate.net |

| Palladium-Catalyzed C-H Activation | Palladium(0) / Phosphine Ligand | Aryl Halides & Alkyl Halides | Tandem Alkylation/Cyclization | Forms multiple C-C bonds in a single operation. labxing.com |

Future work will likely focus on expanding the substrate scope of these methods to include a wider variety of functional groups and developing catalysts that operate with higher turnover numbers and greater selectivity, ultimately enabling the precise and efficient transformation of the chloropropyl moiety in this compound into a diverse array of complex molecules.

Stereoselective Synthesis of Novel Derivatives with Enhanced Stereocontrol

The carbon atom attached to the chlorine in this compound is a stereocenter. The ability to control this stereochemistry during synthesis is crucial for applications in pharmaceuticals and materials science, where a specific stereoisomer often exhibits desired biological activity or physical properties. Research in this area is focused on developing highly stereoselective methods to produce enantioenriched derivatives. nih.gov

Asymmetric Catalysis: The enantioselective construction of chiral centers is a cornerstone of modern organic synthesis. pnas.org For benzylic halides, several powerful asymmetric catalytic strategies have been developed. Pd/Cu co-catalyzed systems have been used for the enantio- and diastereodivergent substitution of benzylic electrophiles, allowing for the synthesis of all possible stereoisomers of a product by simply changing the chirality of the ligands. nih.gov Nickel-catalyzed enantioconvergent methods, which can generate a single enantiomer from a racemic starting material, are also highly promising. acs.org These approaches often rely on the design of sophisticated chiral ligands that create a chiral environment around the metal center, dictating the stereochemical outcome of the reaction.

Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical catalysts. tsijournals.com Halogenases, for instance, can perform regioselective and sometimes stereoselective halogenations on a variety of substrates. nih.govtandfonline.com While direct enzymatic chlorination to form a chiral center is one possibility, another avenue is the enzymatic desymmetrization of prochiral precursors. Furthermore, other enzyme classes could be used to transform the chloropropyl group with high stereocontrol.

Substrate-Controlled and Auxiliary-Based Methods: Another established strategy involves the use of chiral auxiliaries. For example, chiral N-tert-butanesulfinyl imines have been used as intermediates to achieve the stereocontrolled synthesis of complex cyclic structures. mdpi.com A similar approach could be envisioned where a chiral auxiliary directs the stereoselective introduction or transformation of the chloropropyl group. Additionally, methods for preparing chirally deuterated benzyl (B1604629) chlorides from the corresponding alcohols have been developed, demonstrating the potential for precise isotopic and stereochemical labeling. nih.gov

The future in this field lies in combining these strategies, perhaps in chemo-enzymatic cascades, and in the development of new chiral catalysts and ligands that offer even greater levels of stereocontrol for challenging substrates like secondary alkyl chlorides. tandfonline.com The ability to access specific stereoisomers of this compound derivatives will significantly expand their utility as chiral building blocks in synthesis. pnas.org

Green Chemistry Innovations in the Production and Utilization of Halogenated Alkanes

The production and use of halogenated compounds are under increasing scrutiny due to environmental concerns. researchfloor.orgwjarr.com Green chemistry offers a framework to mitigate these issues by designing safer chemicals and processes that reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netresearchgate.net

Sustainable Production Methods:

Flow Chemistry: Traditional batch halogenations can be hazardous due to high reactivity and exothermicity. rsc.orgrsc.org Continuous flow reactors offer superior control over reaction parameters, enhance safety by minimizing the volume of hazardous reagents at any given time, and often improve selectivity. researchgate.netvapourtec.comdp.tech This technology is particularly well-suited for handling toxic and corrosive reagents like elemental halogens. rsc.org

Biocatalysis: Nature has evolved enzymes, such as halogenases and haloperoxidases, that can incorporate halogens into molecules with high regioselectivity under mild, aqueous conditions. nih.govacs.orgresearchgate.net Harnessing these biocatalysts for industrial synthesis can circumvent the need for harsh chemical reagents and reduce hazardous byproducts. tsijournals.comtandfonline.com

Alternative Solvents: Many organic reactions rely on volatile and often toxic solvents. quora.com Research into greener alternatives includes the use of water, supercritical fluids, or recyclable, non-toxic oligomeric solvents like poly(α-olefin)s. nih.gov In some cases, substituting a halogenated solvent like carbon tetrachloride with a less toxic alternative such as p-xylene (B151628) has been shown to be effective. uoa.gr

Greener Utilization and Waste Management:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. wjarr.com Catalytic approaches are inherently more atom-economical than stoichiometric reactions.

Waste Reduction and Recycling: For industries generating large quantities of halogenated waste, disposal can be costly and environmentally burdensome. medium.com Implementing efficient recycling programs to recover and reuse solvents and other halogenated materials is both economically and environmentally beneficial. hazardouswasteexperts.com Where disposal is necessary, specialized incineration is often required for halogenated waste. reddit.com Treatment technologies, including chemical dechlorination and biological treatment, are also available for managing halogenated waste streams. epa.gov

Table 2: Green Chemistry Approaches for Halogenated Compounds

| Innovation Area | Technology/Principle | Key Advantage(s) | Relevance to this compound |

|---|---|---|---|

| Safer Production | Continuous Flow Chemistry | Enhanced safety, better temperature/mixing control, improved selectivity. rsc.orgrsc.org | Safer synthesis using potentially hazardous halogenating agents. |

| Renewable Methods | Biocatalysis (e.g., Halogenases) | Mild aqueous conditions, high regioselectivity, reduced hazardous waste. nih.govresearchgate.net | Potential for green synthesis of the parent compound or its derivatives. |

| Process Improvement | Alternative Solvents | Reduced toxicity and environmental impact, potential for recycling. nih.govuoa.gr | Replacing traditional chlorinated or volatile organic solvents in reactions. |

| Waste Management | Solvent Recycling | Reduces disposal costs, conserves resources, minimizes environmental release. medium.comhazardouswasteexperts.com | Managing waste streams from synthesis and application processes. |

| Efficient Synthesis | High Atom Economy Reactions | Minimizes byproducts and waste generation. wjarr.com | Prioritizing catalytic C-Cl functionalization over stoichiometric methods. |

The integration of these green chemistry principles is not only an ethical imperative but also a driver of innovation, leading to more efficient, cost-effective, and sustainable manufacturing processes for halogenated alkanes like this compound. acs.org

Q & A

Q. What synthetic routes are viable for preparing 1-(1-Chloropropyl)-4-fluorobenzene, and what experimental parameters are critical for success?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:

- Nucleophilic Substitution : React 4-fluorobenzene with 1-chloropropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Polar aprotic solvents like DMSO or DMF enhance reaction efficiency .

- Alkylation : Use 1-chloropropyl chloride as an alkylating agent with a fluorobenzene derivative. Optimize reaction temperature (typically 80–120°C) and stoichiometry to minimize side products like polyalkylation .

Critical Parameters : Moisture control (to prevent catalyst deactivation), solvent purity, and reaction time (monitored via TLC/GC-MS).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, lab coat, and respiratory protection if vapor exposure is likely .

- Engineering Controls : Use fume hoods for synthesis/purification steps. Install emergency showers/eye wash stations .

- Waste Disposal : Segregate halogenated waste in approved containers. Neutralize residual reagents (e.g., with sodium bicarbonate) before disposal .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Label containers with hazard symbols (flammable, toxic) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions. For example, FeCl₃ may offer milder conditions and better selectivity for monoalkylation .

- Solvent Effects : Compare reaction rates in DMSO (high polarity) vs. toluene (low polarity). DMSO may accelerate substitution but increase byproducts .

- Temperature Gradients : Perform kinetic studies at varying temperatures (e.g., 60–100°C) to identify optimal conditions. Higher temperatures favor faster kinetics but may degrade sensitive intermediates .

- Statistical Design (DoE) : Use factorial experiments to analyze interactions between variables (catalyst loading, solvent ratio, temperature) .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations) to confirm peak assignments .

- Isomer Analysis : Use HPLC or chiral columns to separate and characterize stereoisomers or regioisomers that may arise during synthesis .

- Collaborative Studies : Replicate conflicting experiments under standardized conditions (e.g., solvent purity, instrument calibration) to identify methodological discrepancies .

Q. How can the biological activity of this compound be systematically evaluated for pharmaceutical applications?

Methodological Answer:

- In Vitro Assays :

- ADME Profiling :

Q. What computational tools are effective for modeling the reactivity and electronic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability using software like GROMACS .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for substitution reactions .

- Docking Studies : Model interactions with biological targets (e.g., proteins) using AutoDock Vina to guide drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.